2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide
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Overview
Description
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide is an organic compound with the molecular formula C11H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide typically involves the condensation reaction between 2-nitrobenzaldehyde and 3-oxobutanamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
- 2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
189336-99-0 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methylidene]-3-oxobutanamide |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)9(11(12)15)6-8-4-2-3-5-10(8)13(16)17/h2-6H,1H3,(H2,12,15) |
InChI Key |
YROACZFIVLKNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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